1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chiral compound widely utilized in organic synthesis, particularly in the pharmaceutical industry. This compound features a tert-butoxycarbonyl group, which serves as a protective group for amines, enhancing the stability of the molecule during chemical reactions. Its structural integrity and reactivity make it an important intermediate in synthesizing various biologically active compounds.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature related to organic synthesis and medicinal chemistry. It is identified by its Chemical Abstracts Service registry number 1932193-81-1.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid belongs to the class of piperidine derivatives. It is characterized by its carboxylic acid functional group and the presence of a tert-butoxycarbonyl protecting group, which is crucial for its applications in chemical synthesis.
The synthesis of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves protecting the amine group of 2-methylpiperidine using di-tert-butyl dicarbonate. The reaction is carried out in an organic solvent such as dichloromethane with a base like triethylamine at room temperature.
This method allows for the efficient formation of the desired compound while minimizing racemization, thus preserving its chiral nature.
The molecular structure of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid consists of a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid at the third position. The stereochemistry is crucial, with specific configurations at the second and third carbon atoms contributing to its biological activity.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid can undergo several types of reactions:
The specific reagents and conditions dictate the products formed, such as alcohols from reductions or different carboxylic acids from oxidations.
The mechanism by which 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid acts primarily involves its role as a protecting group for amines during synthetic transformations. The tert-butoxycarbonyl group stabilizes the molecule, preventing unwanted side reactions and allowing for selective reactions at other functional groups.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid exhibits standard reactivity associated with carboxylic acids and amines, including:
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid finds extensive applications across various fields:
This compound's versatility makes it invaluable in both academic research and industrial applications, contributing significantly to advancements in synthetic methodologies and drug discovery processes.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid represents a structurally specialized heterocyclic compound of substantial importance in contemporary synthetic organic chemistry and drug discovery. This compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom and five sp³-hybridized carbon atoms—functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The Boc protecting group serves the critical function of masking the basic nitrogen atom during multi-step synthetic sequences, preventing undesirable side reactions; this group can be selectively removed under acidic conditions to regenerate the free amine functionality in later stages of synthesis . The carboxylic acid group provides a versatile handle for further derivatization through amidation, esterification, or other coupling reactions, while the chiral centers at positions 2 and 3 (particularly in the (2S,3S) configuration) confer significant utility in stereocontrolled synthesis . These combined features establish this molecule as a privileged chiral building block for constructing complex pharmacophores and natural product frameworks, bridging fundamental organic chemistry with advanced medicinal chemistry applications.
The stereochemical richness of 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid underpins its exceptional value as a chiral synthon in asymmetric synthesis. The compound exists as distinct stereoisomers, with the (2S,3S) enantiomer (CAS 1260606-18-5) being particularly significant due to its defined spatial orientation of substituents . This stereochemical precision enables the molecule to direct the formation of new stereocenters with high fidelity through substrate-controlled reactions. The conformational constraints imposed by the methyl substituent and the Boc-protected piperidine ring create a rigid scaffold that favors diastereoselective transformations—critical for synthesizing enantiomerically pure pharmaceuticals and biologically active compounds [3].
The carboxylic acid functionality serves as a versatile platform for diversification. It readily undergoes amide coupling reactions with amines under standard peptide coupling conditions (e.g., using EDCI or HATU), enabling incorporation into peptide chains or the construction of novel amide-based pharmacophores. Esterification of the acid group (e.g., methyl or ethyl esters) provides intermediates amenable to further transformations such as alkylation or reduction [6]. The Boc group remains stable under these conditions but can be selectively cleaved with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane to liberate the secondary amine without disrupting other functional groups. This deprotected amine serves as a nucleophile for alkylation or reductive amination, or as a metal-coordinating site in catalytic systems .
Table 1: Key Stereoisomers and Properties of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic Acid
Stereochemistry | CAS Number | Molecular Weight | Key Synthetic Applications |
---|---|---|---|
Unspecified | 1260591-23-8 | 243.30 g/mol | General intermediate synthesis; non-chiral applications |
(2S,3S) | 1260606-18-5 | 243.30 g/mol | Stereoselective synthesis of bioactive molecules; enzyme inhibitor development |
Racemic Mixture | 249762-01-4 | 243.30 g/mol | Method development; reference materials |
Advanced synthetic methodologies leverage this compound's chirality for complex molecule assembly. For example, asymmetric hydrogenation of precursor pyridine derivatives using transition metal catalysts (e.g., ruthenium, iridium, or rhodium complexes) enables efficient access to enantiomerically enriched piperidine frameworks [3]. The Beller group demonstrated that heterogeneous cobalt catalysts supported on titanium nanoparticles facilitate pyridine-to-piperidine hydrogenation in water—an environmentally significant advance—while ruthenium-based systems achieve high cis-diastereoselectivity in multi-substituted pyridines [3]. Qu and colleagues further refined enantioselective hydrogenation using iridium(I) catalysts with chiral P,N-ligands, enabling large-scale production of key intermediates like 11β-hydroxysteroid dehydrogenase type 1 inhibitors [3]. These stereoselective syntheses highlight how the defined chirality of 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid facilitates access to architecturally complex targets in drug discovery pipelines, underscoring its indispensable role in modern organic synthesis.
The strategic deployment of Boc-protected piperidine derivatives, exemplified by 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid, represents an evolutionary milestone in medicinal chemistry's approach to nitrogen-containing heterocycles. Piperidine scaffolds have been integral to pharmaceutical development since the mid-20th century, with their significance dramatically amplified following the introduction of the tert-butoxycarbonyl (Boc) protecting group by Theodora W. Greene and collaborators in the 1970s [3]. This innovation addressed the persistent challenge of selectively protecting secondary amines during complex molecule synthesis, particularly for alkaloids and peptide mimetics where regiospecific nitrogen functionalization is essential. The Boc group's orthogonality to other protecting groups (e.g., Fmoc, Cbz) and its compatibility with diverse reaction conditions revolutionized solid-phase peptide synthesis and enabled the systematic exploration of piperidine-based drug candidates .
Table 2: Historical Development of Key Boc-Protected Piperidine Pharmaceuticals
Era | Therapeutic Class | Representative Drug | Role of Piperidine/Boc Chemistry |
---|---|---|---|
1960s-1980s | Analgesics (Opioids) | Fentanyl | 4-Anilidopiperidine core synthesis; Boc protection enabled N-functionalization |
1990s-2000s | Antipsychotics | Melperone | Cis-selective hydrogenation of Boc-protected precursors established stereochemistry |
2000s-2010s | Antimalarials | Artemisinin derivatives | Boc-piperidine trioxane hybrids synthesized via Mo(acac)₂-catalyzed perhydrolysis |
2010s-Present | Neurological Disorders | Donepezil analogs | Suzuki-Miyaura coupling/hydrogenation sequences on Boc intermediates enabled structure diversification |
The compound's impact is vividly demonstrated through case studies across therapeutic domains. In opioid receptor modulator development, structural analogs incorporating the 2-methylpiperidine-3-carboxylic acid motif served as critical intermediates for synthesizing potent μ-opioid selective ligands. Modifications at the C5 position of tetrahydronaphthalene moieties conjugated to N-phenyl-N-(piperidin-2-yl)propionamide derivatives yielded compounds with >1000-fold μ-opioid receptor selectivity—achieved through sequential Boc protection/deprotection strategies that ensured regiospecific functionalization [6]. Similarly, antimalarial drug discovery leveraged Boc-protected piperidine intermediates to create dispiro-1,2,4-trioxane derivatives via molybdenum-catalyzed perhydrolysis and condensation with adamantanone; these hybrids exhibited potent activity against Plasmodium falciparum by maintaining the essential endoperoxide pharmacophore while enhancing pharmacokinetic properties through piperidine incorporation [9]. The synthesis of Alzheimer's therapeutic Donepezil further exemplifies this compound's utility, where palladium-catalyzed hydrogenation of Boc-protected precursors under carefully optimized conditions enabled chemoselective reduction without affecting sensitive functional groups [3]. These applications collectively underscore how 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid transitioned from a fundamental synthetic intermediate to an indispensable component in the medicinal chemist's toolkit, facilitating breakthroughs across diverse therapeutic areas through rational, stereocontrolled molecular design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7